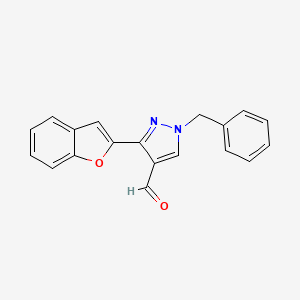
3-(1-benzofuran-2-il)-1-bencil-1H-pirazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that incorporates both benzofuran and pyrazole moieties. Benzofuran is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The combination of benzofuran with pyrazole, another biologically active scaffold, makes this compound a promising candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to be efficient antimicrobial agents . They are active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets leading to their antimicrobial effects .
Biochemical Pathways
Benzofuran derivatives have been reported to affect various biological and pharmacological pathways .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran derivatives have been reported to have a wide array of biological activities .
Action Environment
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Métodos De Preparación
The synthesis of 3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrazole ring can be constructed through a reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds include other benzofuran and pyrazole derivatives, such as:
1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime: Known for its antimicrobial activity.
Benzofuran-substituted chalcones: Studied for their anticancer properties.
Benzothiophene derivatives: Similar in structure to benzofuran, with applications in anticancer research. The uniqueness of 3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazole-4-carbaldehyde lies in its combination of benzofuran and pyrazole moieties, which may result in synergistic biological activities and broader applications in scientific research.
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-1-benzylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-13-16-12-21(11-14-6-2-1-3-7-14)20-19(16)18-10-15-8-4-5-9-17(15)23-18/h1-10,12-13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRRKHIEUQLAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-[[(Z)-2-cyano-3-(2,5-dichloro-3-methylimidazol-4-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2513330.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)
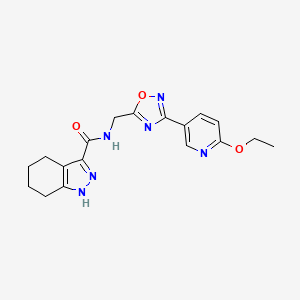
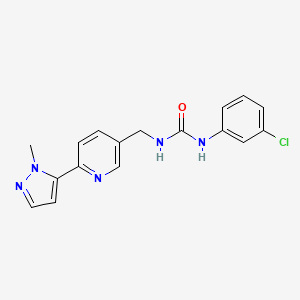
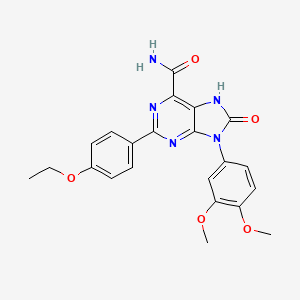
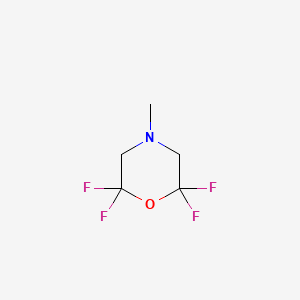
![7-[Chloro(difluoro)methyl]-5-methyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2513340.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B2513342.png)
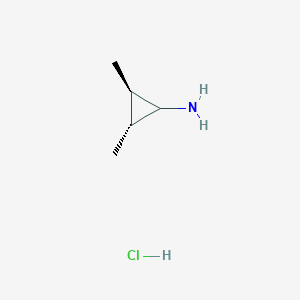
![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

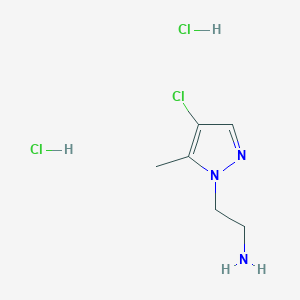
![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
